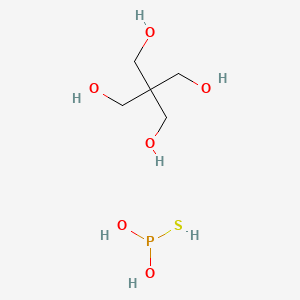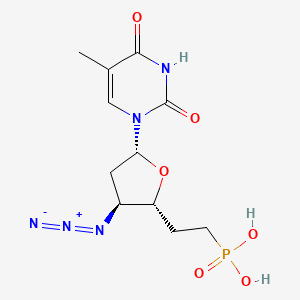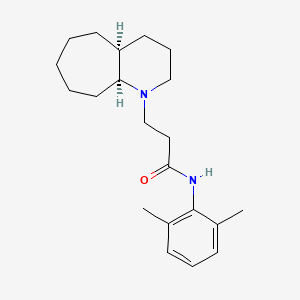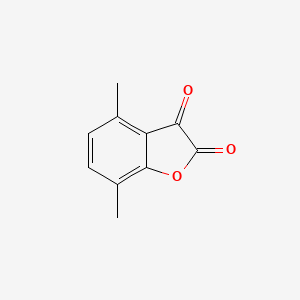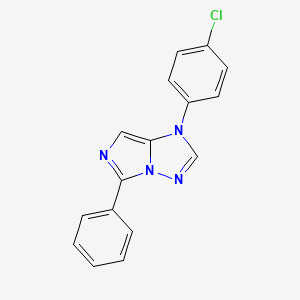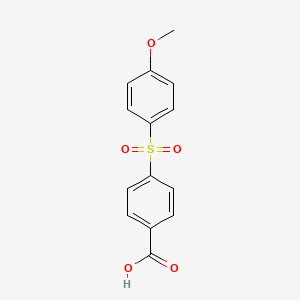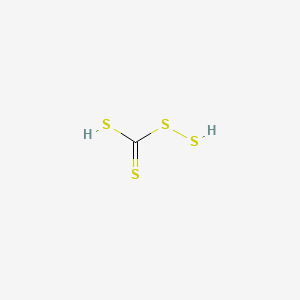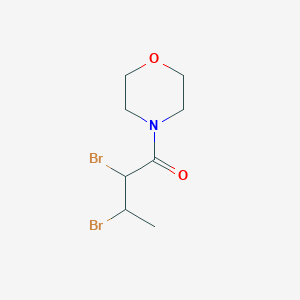
BOC-L-Leu-Gly-L-Arg-PNA.HCL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BOC-L-Leu-Gly-L-Arg-PNA.HCL involves the use of various amino acids and protective groups. The process typically starts with the preparation of protected amino acid monomers, such as N-BOC-L-leucine, glycine, and L-arginine . These monomers are then coupled using solid-phase peptide synthesis (SPPS) techniques. The final step involves the reaction with p-nitroaniline and hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using chromatographic techniques and crystallized to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
BOC-L-Leu-Gly-L-Arg-PNA.HCL undergoes various chemical reactions, including hydrolysis, amidation, and deprotection . The compound is stable under acidic conditions but can be hydrolyzed under basic conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Amidation: Involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Deprotection: Achieved using trifluoroacetic acid (TFA) to remove the BOC protecting group.
Major Products Formed
The major products formed from these reactions include the deprotected peptide, p-nitroaniline, and various intermediates depending on the specific reaction conditions .
Applications De Recherche Scientifique
BOC-L-Leu-Gly-L-Arg-PNA.HCL is widely used in scientific research due to its versatility and specificity . Some of its applications include:
Mécanisme D'action
The mechanism of action of BOC-L-Leu-Gly-L-Arg-PNA.HCL involves its cleavage by specific enzymes, such as amidases, which release p-nitroaniline . The released p-nitroaniline can be quantified using colorimetric detection at 405 nm, providing a measure of enzyme activity or endotoxin levels . This mechanism is particularly useful in detecting bacterial endotoxins in various samples .
Comparaison Avec Des Composés Similaires
BOC-L-Leu-Gly-L-Arg-PNA.HCL is unique due to its specific structure and applications. Similar compounds include:
BZ-Ile-Glu-Gly-Arg-PNA: Another peptide derivative used as a chromogenic substrate.
Ac-Arg-Gly-Lys-AMC: A fluorogenic substrate used in enzyme assays.
Sermaglutide: A peptide used in medical research.
These compounds share similar applications but differ in their specific structures and detection methods.
Propriétés
Formule moléculaire |
C25H41ClN8O7 |
|---|---|
Poids moléculaire |
601.1 g/mol |
Nom IUPAC |
tert-butyl N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C25H40N8O7.ClH/c1-15(2)13-19(32-24(37)40-25(3,4)5)21(35)29-14-20(34)31-18(7-6-12-28-23(26)27)22(36)30-16-8-10-17(11-9-16)33(38)39;/h8-11,15,18-19H,6-7,12-14H2,1-5H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28);1H |
Clé InChI |
UZOVQZUBLDOMBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium](/img/structure/B12807788.png)
